5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde
Overview
Description
5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9BrO2 and a molecular weight of 265.1 g/mol . This compound features a furan ring substituted with a 4-bromo-2-methylphenyl group and an aldehyde functional group at the 2-position of the furan ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the SM coupling reaction pathway . This pathway is characterized by exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The compound’s role in this pathway could involve facilitating the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action in SM coupling reactions is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde can be influenced by various environmental factors. For instance, the SM coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action could be influenced by the presence of various functional groups and the pH, temperature, and solvent conditions of the reaction environment .
Preparation Methods
The synthesis of 5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylbenzene and furan-2-carbaldehyde.
Reaction Conditions: The reaction involves the bromination of 4-bromo-2-methylbenzene followed by a formylation reaction to introduce the aldehyde group at the 2-position of the furan ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Diels-Alder Reactions: The furan ring can participate in Diels-Alder reactions with dienophiles to form cycloaddition products.
Scientific Research Applications
5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde can be compared with other similar compounds:
5-(4-Bromophenyl)furan-2-carbaldehyde: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde: This compound has a chlorine atom instead of a methyl group, which may influence its chemical properties and applications.
5-(4-Bromomethyl)furan-2-carbaldehyde:
Properties
IUPAC Name |
5-(4-bromo-2-methylphenyl)furan-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYQFSVZJGBMNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.